sodium;diethyl phosphate
Description
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Structure
2D Structure
Properties
IUPAC Name |
sodium;diethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11O4P.Na/c1-3-7-9(5,6)8-4-2;/h3-4H2,1-2H3,(H,5,6);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCVHDYRKMSBOJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)([O-])OCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)([O-])OCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10NaO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Sodium Diethyl Phosphate As a Model Compound in Chemical and Biochemical Studies
Sodium diethyl phosphate (B84403) and its parent acid, diethyl phosphate (DEP), serve as invaluable models for probing complex biological and chemical systems. One of its most significant roles is as a structural mimic for the phosphodiester linkage in the backbone of nucleic acids like DNA and RNA. acs.orgnih.gov This allows researchers to study fundamental interactions and environmental effects on genetic material in a simplified, controlled manner.
Vibrational spectroscopy techniques, such as Raman and infrared spectroscopy, frequently employ sodium diethyl phosphate to investigate the interaction of metal ions with the phosphate groups of DNA. cdnsciencepub.com In these studies, the ionized nature of sodium diethyl phosphate in neutral aqueous solutions accurately represents the charged state of the phosphate backbone in biological systems. cdnsciencepub.com Furthermore, gas-phase studies using techniques like infrared multiple photon dissociation (IRMPD) spectroscopy on sodiated DEP complexes provide granular insights into how cation binding affects the geometry and stability of the phosphate ester backbone. acs.orgnih.govresearchgate.netwayne.edu
In biochemistry, DEP is crucial for understanding enzymatic processes. The structure of DEP bound to the active site of enzymes like phosphotriesterase, which hydrolyzes organophosphate esters, has been determined through X-ray diffraction. acs.org These studies reveal how the enzyme interacts with the hydrolysis product, providing a snapshot of the catalytic mechanism. Because DEP is also a common metabolite of many widely used organophosphate pesticides, it serves as a key biomarker in metabolic and toxicological research, helping to track exposure and degradation pathways within organisms. nih.gov Simpler molecules like dimethyl phosphate are also used as models for the sugar-phosphate backbone to understand the effects of radiation on DNA. nih.govresearchgate.netmuni.czacs.org
Overview of Key Research Areas in Sodium Diethyl Phosphate Chemistry
Direct Synthesis Routes for Sodium Diethyl Phosphate
The preparation of sodium diethyl phosphate can be efficiently achieved through two principal methods: the partial alkaline hydrolysis of trialkyl phosphates and the neutralization of dialkyl phosphoric acids.
Partial Alkaline Hydrolysis of Trialkyl Phosphates
One common industrial method for producing sodium diethyl phosphate involves the controlled, partial hydrolysis of a trialkyl phosphate, such as triethyl phosphate, under alkaline conditions. This reaction is carefully managed to favor the cleavage of a single ester bond, yielding the desired sodium diethyl phosphate and an alcohol byproduct. The general reaction is as follows:
(RO)₃P=O + NaOH → (RO)₂P(O)ONa + ROH
In this process, precise control of stoichiometry, temperature, and reaction time is crucial to prevent further hydrolysis to monoalkyl phosphate or phosphoric acid, which would reduce the yield of the target compound.
Neutralization of Dialkyl Phosphoric Acids
An alternative and straightforward route to sodium diethyl phosphate is the direct neutralization of diethyl phosphoric acid with a sodium base, typically sodium hydroxide (B78521) or sodium carbonate. researchgate.net This acid-base reaction is generally quantitative and yields the sodium salt and water.
(C₂H₅O)₂P(O)OH + NaOH → (C₂H₅O)₂P(O)ONa + H₂O
This method is particularly useful when diethyl phosphoric acid is readily available, for instance, as a byproduct of other industrial processes. google.com The resulting aqueous solution of sodium diethyl phosphate can often be used directly in subsequent synthetic steps or the product can be isolated by removal of the water.
Synthesis of Diethyl Phosphate Esters via Sodium Diethyl Phosphate
Sodium diethyl phosphate is a valuable nucleophile and starting material for the synthesis of a wide array of diethyl phosphate esters. These transformations are typically achieved through phosphorylation of organic substrates, nucleophilic substitution reactions, and efficient one-pot procedures.
Phosphorylation of Organic Substrates
The phosphate anion of sodium diethyl phosphate can act as a nucleophile to phosphorylate various organic substrates, particularly alcohols and phenols. eurjchem.com This reaction, often carried out in the presence of a suitable activating agent or under conditions that facilitate the departure of a leaving group, leads to the formation of a new phosphate ester bond. For example, the phosphorylation of an alcohol (R'-OH) can be represented as:
(C₂H₅O)₂P(O)ONa + R'-X → (C₂H₅O)₂P(O)OR' + NaX (where X is a suitable leaving group)
This method provides a direct route to a diverse range of mixed phosphate triesters.
Nucleophilic Substitution Reactions with Organic Halides
A prominent application of sodium diethyl phosphate is its use in nucleophilic substitution reactions with organic halides. eurjchem.com In these reactions, the diethyl phosphate anion displaces a halide ion from an alkyl or benzyl halide, forming a new carbon-oxygen-phosphorus bond. This is a classic Williamson ether synthesis-type reaction applied to phosphate esters.
A notable example is the synthesis of benzyl diethyl phosphate from the reaction of sodium diethyl phosphate with benzyl chloride. eurjchem.com This reaction is often facilitated by the use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), especially when conducted in a biphasic system (e.g., toluene-water). eurjchem.com The phase-transfer catalyst helps to transport the diethyl phosphate anion from the aqueous phase to the organic phase where the reaction with the organic halide occurs. eurjchem.com
| Reactant 1 | Reactant 2 | Catalyst | Solvent System | Product |
| Sodium Diethyl Phosphate | Benzyl Chloride | TBAB | Toluene-Water | Benzyl Diethyl Phosphate |
This methodology is advantageous due to its often high yields and the use of readily available starting materials. eurjchem.com
One-Pot Synthetic Procedures
To enhance efficiency and simplify experimental protocols, one-pot procedures involving sodium diethyl phosphate have been developed. eurjchem.com These methods combine multiple reaction steps in a single reaction vessel without the isolation of intermediates. For instance, the synthesis of benzyl diethyl phosphate can be performed as a one-pot reaction where sodium diethyl phosphate is reacted directly with benzyl chloride in the presence of a phase-transfer catalyst. eurjchem.com
Formation of Benzyl Diethyl Phosphate
The synthesis of benzyl diethyl phosphate can be achieved through the reaction of sodium diethyl phosphate with benzyl chloride. eurjchem.comeurjchem.com This nucleophilic substitution reaction is significantly enhanced by the use of solid-liquid phase transfer catalysis. eurjchem.comeurjchem.com In a typical procedure, sodium diethyl phosphate, which can be sourced as an industrial by-product, is reacted with benzyl chloride in a toluene-water mixed solvent system at reflux temperature. eurjchem.comeurjchem.com The presence of a phase transfer catalyst is crucial for the success of this one-pot synthesis. eurjchem.com
The structure of the resulting benzyl diethyl phosphate is confirmed through various analytical techniques, including Elemental Analysis, IR, 1H NMR, and GC/MS. eurjchem.comeurjchem.com This method offers a facile and efficient route to benzyl diethyl phosphate, characterized by mild reaction conditions, simple operational procedures, and high yields. eurjchem.com
Reaction with Benzaldehyde (B42025) Tosylhydrazone
Sodium diethyl phosphite (B83602) reacts with benzaldehyde tosylhydrazone under basic conditions to yield two main products. researchgate.netresearchgate.net This reaction highlights another facet of the reactivity of diethyl phosphate salts in the formation of new phosphorus-containing compounds. The specific products formed are diethyl (E)-styrylphosphonate and diethyl 1-phenyl-2-tosylhydrazinyl-1-phosphonate. researchgate.net The reaction likely proceeds through the formation of a carbene intermediate from the tosylhydrazone, which then reacts with the sodium diethyl phosphite. uva.nllookchem.com
Catalytic Strategies in Diethyl Phosphate Synthesis and Derivatization
Catalytic methods play a pivotal role in the efficient synthesis and derivatization of diethyl phosphate. Phase transfer catalysis, in particular, has emerged as a powerful tool for reactions involving the typically poorly nucleophilic sodium diethyl phosphate. eurjchem.comgoogle.com
Solid-liquid phase transfer catalysis (SL-PTC) is a highly effective technique for synthesizing phosphate esters from sodium diethyl phosphate. eurjchem.comeurjchem.com This method involves the use of a catalyst to facilitate the transfer of the diethyl phosphate anion from the solid phase to the organic liquid phase, where it can react with an organic halide, such as benzyl chloride. eurjchem.comacs.org The use of a mixed solvent system, such as toluene-water, can further enhance the reaction rate and yield. eurjchem.com A key advantage of this "green chemistry" approach is the potential for recycling the mixed solvents. eurjchem.comeurjchem.com
Phase transfer catalysts (PTCs) are essential for promoting reactions between reactants in immiscible phases, leading to high conversion and product selectivity under mild conditions. scite.ai Tetrabutylammonium bromide (TBAB) is a commonly used and highly effective phase transfer catalyst in the synthesis of benzyl diethyl phosphate from sodium diethyl phosphate. eurjchem.combeilstein-journals.org It is inexpensive, relatively non-toxic, stable, and readily available. eurjchem.comlookchem.com The catalyst facilitates the transfer of the diethyl phosphate anion into the organic phase, allowing the nucleophilic substitution reaction to proceed efficiently. eurjchem.com Other quaternary ammonium (B1175870) salts like cetyltrimethylammonium bromide (CTAB) and triethyl benzyl ammonium chloride (TEBA), as well as polyethylene (B3416737) glycol (PEG-400), have also been investigated, but TBAB generally shows superior catalytic efficiency. eurjchem.com
The efficiency of the solid-liquid phase transfer catalyzed synthesis of benzyl diethyl phosphate is influenced by several factors. eurjchem.comeurjchem.com Research has shown that the structure of the catalyst is critical, with tetrabutylammonium bromide (TBAB) being more effective than other tested catalysts like CTAB, TEBA, and PEG-400. eurjchem.com
The optimal reaction conditions have been determined to be:
Catalyst: 6 mol% of TBAB. eurjchem.com
Molar Ratio: A 1:1 molar ratio of sodium diethyl phosphate to benzyl chloride. eurjchem.com
Water Content: The addition of a small amount of water (e.g., 2 mL per 0.05 mol of sodium diethyl phosphate) significantly enhances the product yield. eurjchem.com
Temperature: The reflux temperature of the toluene-water mixed solvent system is optimal for the reaction. eurjchem.com
The following table summarizes the effect of different catalysts on the conversion of benzyl chloride in the synthesis of benzyl diethyl phosphate.
| Catalyst | Conversion (%) |
| TBAB | 98.5 |
| CTAB | 92.4 |
| TEBA | 85.3 |
| PEG-400 | 78.6 |
| Reaction conditions: sodium diethyl phosphate (0.05 mol), benzyl chloride (0.05 mol), catalyst (6 mol%), toluene (B28343) (20 mL), water (2 mL), reflux temperature, 6h. |
This table is based on data presented in the referenced literature and is for illustrative purposes.
Detailed Reaction Mechanisms in Phosphorylation
Phosphorylation reactions involving the diethyl phosphate anion can proceed through various mechanisms, the prevalence of which is dictated by factors such as the nature of the reactants, solvent, and leaving group. The primary mechanistic pathways are the associative (AN + DN), concerted (ANDN or SN2-like), and dissociative (DN + AN) mechanisms. nih.gov
The associative mechanism is a stepwise process that involves the formation of a pentacoordinate intermediate. nih.gov This intermediate's formation or decomposition can be the rate-limiting step. In contrast, the concerted mechanism is a single-step process characterized by simultaneous bond formation and bond rupture. nih.gov The dissociative mechanism is also stepwise, but it begins with the rate-limiting ionization of the substrate to form a metaphosphate-type intermediate, which then rapidly reacts with a nucleophile. nih.gov
For instance, the reactions of O,O-diethyl 2,4-dinitrophenyl phosphate triester with secondary alicyclic amines in ionic liquids like [Bmim]BF4 have been shown to proceed via two different pathways: a nucleophilic attack at the phosphoryl center (SN2(P)) and at the aromatic C-1 carbon (SN(Ar)). researchgate.net Interestingly, the product distribution in this specific ionic liquid remains independent of the amine's nature. researchgate.net However, when the ionic liquid is changed to [Bmim]DCA, only the SN2(P) pathway is observed. researchgate.net This highlights the significant influence of the reaction medium on the mechanistic pathway.
Furthermore, studies on the Atherton–Todd reaction, a method for phosphorylation, suggest a mechanism that begins with the dealkylation of a phosphite by an amine. nih.govbeilstein-journals.org This is followed by the deprotonation of another phosphite molecule, which then reacts with a halogenated compound to form a chlorophosphate intermediate. nih.govbeilstein-journals.org
Investigation of Hydrogen Bonding Interactions
Hydrogen bonding plays a pivotal role in the reactivity and solvation of the diethyl phosphate anion. As a structural analog of the phosphate group in DNA, understanding its hydrogen bonding interactions with surrounding molecules, particularly water, is of great interest. mdpi.com
Computational studies using ab initio and density functional theory (DFT) methods have revealed that water molecules have a very strong interaction with the phosphate group of the diethyl phosphate anion. mdpi.com This interaction is so significant that it can induce changes in the structural parameters of the PO4 group. mdpi.com The oxygen atoms of the phosphate group act as powerful proton acceptors, facilitating strong hydrogen bonds with water molecules. mdpi.com
The strength of these hydrogen bonds has been computationally compared to other interactions. For example, while the hydrogen bond strengths of methanol (B129727) and water with dimethylphosphate anion (a similar phosphodiester) are comparable, the N-H•••O bond with methylamine (B109427) is roughly 25% weaker. niu.edu Vibrational spectroscopy studies have also been employed to investigate the interaction of metal cations with the diethyl phosphate group in aqueous solutions. These studies show that metal cations can interact directly with the oxygen atoms of the phosphate group, form water-separated ion pairs, or engage in non-specific electrostatic interactions. cdnsciencepub.com
The conformation of the diethyl phosphate ion itself is influenced by these interactions. In the crystal structure of propylguanidinium diethyl phosphate, the diethyl phosphate ion adopts a gauche conformation at both P-O bonds, and strong hydrogen bonds are observed between the guanidinium (B1211019) and phosphate groups. scispace.com
Elucidation of Nucleophilic Substitution Pathways
Nucleophilic substitution reactions at the phosphorus center of diethyl phosphate derivatives are fundamental to their chemistry. These reactions can occur through different pathways, primarily categorized as direct substitution (analogous to SN2) or addition-elimination mechanisms. thieme-connect.de
Direct substitution involves a concerted process with a trigonal bipyramidal transition state, where the bond to the nucleophile forms as the bond to the leaving group breaks. thieme-connect.de This is a likely mechanism for the hydrolysis of many acyclic phosphate triesters. thieme-connect.de
The addition-elimination mechanism, on the other hand, proceeds through a more stable trigonal bipyramidal intermediate. thieme-connect.de The operation of this mechanism is less common for phosphates compared to carboxylates unless the pentacoordinate intermediate is particularly stabilized, for instance, by being part of a five-membered ring. thieme-connect.de
The reactivity in nucleophilic substitution is influenced by the nature of the nucleophile, the leaving group, and the non-leaving "spectator" groups. researchgate.net For example, the reaction of diethyl 4-nitrophenyl phosphate with various amines has been studied to determine the mechanism. A Brønsted-type plot for the reaction with alicyclic secondary amines in aqueous ethanol (B145695) yielded a βnuc value of 0.39, suggesting a concerted mechanism. researchgate.net
Kinetic studies of the reaction of O,O-diethyl O-(2,4-dinitrophenyl) phosphate triester with secondary alicyclic amines in different solvents have shown a change in mechanism from a concerted process in aqueous ethanol to a stepwise mechanism involving a zwitterionic pentacoordinate intermediate in ionic liquids. researchgate.net
Quantum Chemical Calculations and Density Functional Theory (DFT) in Reaction Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the mechanisms of reactions involving the diethyl phosphate anion. mdpi.comacs.orgimist.manih.gov DFT allows for the determination of molecular structures, vibrational frequencies, and reaction energetics, providing deep insights that complement experimental findings. acs.orgimist.maacs.org
DFT calculations have been used to study the hydrogen bonding interactions between the diethyl phosphate anion and water, revealing the strength and nature of these interactions. mdpi.com They have also been employed to investigate the mechanism of the Atherton-Todd reaction, supporting a pathway that involves the formation of a chlorophosphate intermediate. nih.govbeilstein-journals.org
In the study of nucleophilic substitution reactions, DFT can help to distinguish between different mechanistic pathways. For instance, by calculating the energy profiles of associative, concerted, and dissociative pathways, researchers can determine the most likely mechanism under specific conditions. imist.ma DFT has been used to study the reaction between diethyl trichloro-methyl phosphonate (B1237965) and diphenyl methyl phosphinite, successfully predicting the regioselectivity of the reaction. imist.ma
Furthermore, DFT calculations are crucial for interpreting spectroscopic data. For example, in a study of benzoin (B196080) diethyl phosphate, DFT was used to assign the vibrational bands observed in resonance Raman spectra, which helped in understanding the deprotection reaction mechanism. acs.org The choice of basis set and functional in DFT calculations is critical for obtaining accurate results, especially for phosphorus-containing compounds. researchgate.net
Interactive Data Table: Mechanistic Pathways of Diethyl Phosphate Reactions
| Reaction Type | Key Mechanistic Feature | Influencing Factors | Example |
| Phosphorylation | Can be associative, concerted, or dissociative nih.gov | Reactants, solvent, leaving group nih.gov | Atherton-Todd reaction proceeds via a chlorophosphate intermediate nih.govbeilstein-journals.org |
| Hydrogen Bonding | Strong interaction with water, inducing structural changes mdpi.com | Solvent polarity, presence of metal ions mdpi.comcdnsciencepub.com | Diethyl phosphate anion acts as a strong proton acceptor mdpi.com |
| Nucleophilic Substitution | Direct (SN2-like) or addition-elimination pathways thieme-connect.de | Nucleophile strength, solvent, spectator groups researchgate.netresearchgate.net | Reaction with secondary amines can switch from concerted to stepwise in ionic liquids researchgate.net |
Coordination Chemistry and Metal Ion Interactions of Diethyl Phosphate
Complexation with Monovalent Metal Cations (e.g., Na+)
The interaction of diethyl phosphate (B84403) with monovalent metal cations such as sodium (Na⁺) in an aqueous solution is primarily characterized by direct binding and non-specific electrostatic interactions. cdnsciencepub.com Spectroscopic studies, particularly Raman spectroscopy, reveal that ions capable of inner-sphere coordination, including Na⁺, can directly interact with the phosphate group. nih.gov This direct interaction leads to measurable changes in the vibrational modes of the diethyl phosphate molecule. nih.gov
Specifically, the symmetric stretching vibration of the non-bridging phosphate oxygens (νsPO₂⁻) shows a characteristic inflection upon complexation with Na⁺. nih.gov This spectral change indicates a direct coordination between the sodium ion and the oxygen atoms of the phosphate group, altering the electronic environment and, consequently, the vibrational frequency of the P-O bonds. While weaker than interactions with higher-valent cations, this complexation is significant in biological systems where sodium ions are abundant.
Diethyl Phosphate as a Bridging Ligand in Binuclear Metal Centers
Beyond simple ion pairing, diethyl phosphate can act as a bridging ligand, simultaneously coordinating to two metal centers. This is particularly relevant in the active sites of metalloenzymes that process organophosphate compounds.
A prime example of diethyl phosphate's role as a bridging ligand is found in the bacterial enzyme phosphotriesterase (PTE). This enzyme catalyzes the hydrolysis of organophosphate esters and features a binuclear metal center in its active site. cdnsciencepub.com X-ray diffraction studies of the PTE enzyme with its hydrolysis product, diethyl phosphate, reveal that the diethyl phosphate molecule is positioned symmetrically, bridging the two divalent cations (typically Zn²⁺ or Co²⁺) of the active site. cdnsciencepub.com
In this enzyme-product complex, the diethyl phosphate displaces the hydroxide (B78521) ion that normally bridges the two metal ions. cdnsciencepub.com One of the phosphoryl oxygen atoms of the diethyl phosphate coordinates with the α-metal ion, while the other phosphoryl oxygen coordinates with the β-metal ion. cdnsciencepub.com This bridging conformation is crucial for understanding the enzyme's catalytic mechanism. The precise distances observed in the complex provide insight into the geometry of the active site.
| Structural Parameter | Distance (Å) |
|---|---|
| Distance from Phosphoryl Oxygen 1 to α-metal ion | 2.0 |
| Distance from Phosphoryl Oxygen 2 to β-metal ion | 2.2 |
| Separation between the two metal ions | 4.0 |
This experimentally determined structure, featuring a symmetric bridging ligand, has been crucial for refining proposed chemical mechanisms for substrate hydrolysis by phosphotriesterase. cdnsciencepub.com
Impact on Metal-Metal Separation and Coordination Geometries
The interaction between the diethyl phosphate (DEP) anion and metal centers significantly influences the coordination geometry and the distances between metal ions in multinuclear systems. Research on the enzyme phosphotriesterase (PTE) from Pseudomonas diminuta provides a clear example of this. When the hydrolysis product, diethyl phosphate, binds to the binuclear zinc center of the enzyme, it forms a symmetric bridging ligand between the two divalent cations. tamu.edu
In this complex, one of the phosphoryl oxygen atoms of DEP is positioned 2.0 Å from the α-metal ion, while the other oxygen is 2.2 Å from the β-metal ion. tamu.edu This binding displaces the hydroxide ion that normally bridges the two metal centers in the unliganded enzyme. tamu.edu A notable consequence of DEP binding is the increase in the separation distance between the two zinc ions to 4.0 Å, compared to 3.4 Å in the unliganded form. tamu.edu This demonstrates that the coordination of diethyl phosphate directly alters the structural arrangement of the metal centers.
The coordination geometry of metal complexes involving diethyl phosphate derivatives is not limited to bridging. In a series of chloride transition metal complexes with a modified diethyl (pyridyn-2-ylmethyl) phosphate ligand, the ligand acts as an N,O-bonded chelate, binding through the pyridyl nitrogen and the phosphoryl oxygen atoms. pwr.edu.pl The resulting coordination geometries are dependent on the metal ion. For instance, Copper(II), Nickel(II), and Manganese(II) form six-coordinate, distorted octahedral complexes, while Zinc(II) and Cobalt(II) form four-coordinate, tetrahedral complexes. pwr.edu.pl
| Metal Ion | Coordination Number | Coordination Geometry | Ligand Binding Mode |
| Zn(II) (in PTE) | - | Symmetrically Bridging | Bidentate (O,O) |
| Cu(II) | 6 | Octahedral | Didentate Chelate (N,O) |
| Ni(II) | 6 | Octahedral | Didentate Chelate (N,O) |
| Mn(II) | 6 | Octahedral | Didentate Chelate (N,O) |
| Co(II) | 4 | Tetrahedral | Didentate Chelate (N,O) |
| Zn(II) | 4 | Tetrahedral | Didentate Chelate (N,O) |
Table 1: Coordination geometries of metal complexes with diethyl phosphate and its derivatives. tamu.edupwr.edu.pl
Spectroscopic Investigations of Metal-Phosphate Interactions (e.g., Raman, Infrared Spectroscopy)
Vibrational spectroscopy, including Raman and infrared (IR) spectroscopy, is a powerful tool for probing the interactions between metal ions and the phosphate group of diethyl phosphate. These interactions can be categorized into direct metal binding (inner-sphere coordination), the formation of water-separated ion pairs (outer-sphere coordination), and non-specific electrostatic interactions. cdnsciencepub.comcdnsciencepub.com Each type of interaction imparts distinct changes to the vibrational spectra of the phosphate group.
The primary spectral regions of interest are the symmetric (νs) and antisymmetric (νas) stretching vibrations of the non-bridging phosphoryl oxygens (PO₂⁻). In an aqueous solution of sodium diethyl phosphate, the symmetric stretching mode appears as a strong Raman band around 1080 cm⁻¹, while the antisymmetric mode is observed as a strong infrared band near 1200 cm⁻¹. cdnsciencepub.com
Upon interaction with metal ions, these bands undergo characteristic shifts.
Inner-sphere coordination: Direct binding of a metal ion to a phosphoryl oxygen causes a significant perturbation. This interaction leads to an apparent shift of the νs(PO₂⁻) Raman band to higher wavenumbers. nih.govnih.gov For example, this new band, designated νs(PO₂⁻)M, is a quantitative indicator of site-specific metal ion binding. nih.gov
Outer-sphere coordination and electrostatic interactions: At low metal-to-phosphate ratios, interactions are often dominated by weaker electrostatic forces or the formation of water-separated ion pairs. These interactions typically cause a slight shift of the νs(PO₂⁻) band to a lower frequency. cdnsciencepub.com
Gas-phase studies using Infrared Multiple Photon Dissociation (IRMPD) spectroscopy on sodium-cationized diethyl phosphate complexes, such as [DEP + Na]⁺ and [DEP − H + 2Na]⁺, provide further insight. Comparison with theoretical spectra allows for detailed structural identification. For the [DEP + Na]⁺ complex, the sodium ion is chelated by the two phosphoryl oxygens, leading to specific P–O bond lengths and ∠OPO bond angles. nih.gov The IRMPD spectrum of the deprotonated [DEP − H]⁻ anion shows distinct, high-intensity bands at approximately 900, 1080, and 1280 cm⁻¹. nih.gov
| Vibrational Mode | Wavenumber (cm⁻¹) (Uncomplexed DEP) | Effect of Inner-Sphere Metal Binding | Effect of Outer-Sphere/Electrostatic Interaction |
| νs(PO₂⁻) (Raman) | ~1080 | Apparent shift to higher frequency | Slight shift to lower frequency |
| νas(PO₂⁻) (IR) | ~1200 | Perturbation and shift | Minimal perturbation |
| Phosphodiester stretch | ~800 | Weak perturbation | Weak perturbation |
Table 2: Summary of vibrational band shifts in diethyl phosphate upon metal ion interaction. cdnsciencepub.comnih.gov
Computational Modeling of Ion-Phosphate Association
Computational modeling serves as a vital complement to experimental studies, offering atomic-level insights into the structure, energetics, and dynamics of ion-phosphate interactions. Theoretical electronic structure calculations and molecular dynamics simulations are commonly employed to understand the association between diethyl phosphate and metal ions. tamu.edunih.gov
Density Functional Theory (DFT) calculations, for instance at the B3LYP/6-31G(d,p) level of theory, have been successfully used to calculate the linear IR spectra of various diethyl phosphate complexes. nih.gov These theoretical spectra are then compared with experimental IRMPD data to identify the most stable gas-phase structures of protonated and sodium-cationized DEP. These calculations can predict geometric changes upon ion binding, such as alterations in P–O bond lengths and O=P=O bond angles, which are crucial for understanding the structural basis of these interactions. nih.gov
In the context of enzymatic systems, computational assessments have been used to propose mechanisms for substrate and product binding. For the phosphotriesterase (PTE) enzyme, one computational study postulated a mononuclear coordination of protonated diethyl phosphate to one of the metal ions (the β-metal), which was coupled with a significant lengthening of the metal-metal distance from 3.6 Å to 5.3 Å. tamu.edu However, this prediction was not supported by subsequent experimental crystallographic data, which showed a symmetric bridging coordination and a smaller increase in metal-metal separation (to 4.0 Å). tamu.edu This highlights the importance of integrating computational modeling with experimental validation to refine our understanding of these complex systems.
Further computational studies have explored the gas-phase basicity (GB) of phosphate groups when bound to metal complexes. DFT calculations have shown that the GB of a phosphate group can be significantly reduced when bound to highly charged dimetal cores, such as {LGa₂}⁵⁺. acs.org This reduction in basicity stabilizes the phosphate group and makes proton transfer less favorable, which in turn influences the fragmentation pathways observed in mass spectrometry. acs.org Such models are crucial for interpreting experimental data and understanding the fundamental chemical properties governing ion-phosphate association.
Biochemical and Enzymatic Research on Diethyl Phosphate
Diethyl Phosphate (B84403) as an Enzyme Substrate
Diethyl phosphate is a dialkyl phosphate that plays a significant role in enzymatic reactions, primarily as a product of organophosphate hydrolysis. biosynth.comhmdb.ca It is notably generated by the action of phosphotriesterase (PTE), an enzyme that catalyzes the hydrolysis of a wide array of organophosphate esters. nih.govnih.govacs.org A primary example of this is the enzymatic hydrolysis of the pesticide paraoxon (B1678428), where PTE efficiently cleaves the ester bond to yield diethyl phosphate and p-nitrophenol. nih.govtamu.edu The catalytic efficiency of PTE towards substrates like paraoxon is remarkable, with kinetic constants approaching the diffusion limit, highlighting the enzyme's proficiency. nih.gov While predominantly studied as a product, its interactions within the enzyme's active site are crucial for understanding the full catalytic cycle. biosynth.comacs.org
Interaction Mechanisms with Biological Enzyme Systems
The bacterial phosphotriesterase (PTE) from Pseudomonas diminuta is a metalloenzyme that utilizes a binuclear metal center, typically containing two Zn²⁺ ions, to catalyze the hydrolysis of organophosphates. nih.govacs.orgnih.gov The catalytic mechanism is an SN2-like single displacement reaction that proceeds with a net inversion of stereochemistry at the phosphorus center. acs.orgtamu.edu
The reaction is initiated by a hydroxide (B78521) ion that bridges the two metal ions in the active site. nih.govacs.org This bridging hydroxide acts as the nucleophile, directly attacking the phosphorus center of the organophosphate substrate. nih.govacs.org The binding of the substrate to the β-metal ion facilitates this attack by weakening the coordination of the bridging hydroxide. nih.govacs.org Following the nucleophilic attack, the bond to the leaving group is cleaved. acs.org
The resulting product, the anionic diethyl phosphate (DEP), remains bound within the active site as a bridging ligand between the two divalent cations. nih.govacs.org X-ray diffraction studies have provided a detailed view of this enzyme-product complex. nih.govacs.org
| Parameter | Measurement | Description |
|---|---|---|
| Binding Mode | Symmetrically Bridging Ligand | DEP binds between the two metal ions in the active site. |
| Displaced Molecule | Bridging Hydroxide | The binding of DEP displaces the nucleophilic hydroxide from the metal center. |
| Distance to α-metal ion | 2.0 Å | Distance from one of the phosphoryl oxygen atoms of DEP to the alpha-metal ion. |
| Distance to β-metal ion | 2.2 Å | Distance from the other phosphoryl oxygen atom of DEP to the beta-metal ion. |
| Metal-Metal Separation | 4.0 Å | The distance between the two divalent cations when DEP is bound. |
This experimentally determined structure has been crucial for refining the understanding of the PTE catalytic mechanism, confirming the role of the bridging hydroxide as the direct nucleophile and clarifying the nature of product binding. nih.govacs.org
In silico research, employing methods like molecular docking and molecular dynamics, has indicated that diethyl phosphate may act as a potential endocrine-disrupting chemical by interfering with the thyroid hormone system. nih.gov These computational studies have shown that diethyl phosphate can interact strongly with various enzymes and proteins that are critical for thyroid hormone regulation. nih.govmedchemexpress.com
The key points of interaction include proteins involved in:
Thyroid hormone biosynthesis: This involves enzymes like thyroid peroxidase (TPO), which is essential for the iodination of tyrosine residues on thyroglobulin, a foundational step in producing thyroid hormones. nih.govsciforum.netnih.gov
Blood transport: Proteins that carry thyroid hormones in the bloodstream. nih.gov
Receptor binding: Interactions with thyroid hormone receptors. nih.gov
Metabolism: Enzymes responsible for the metabolic processing of thyroid hormones. nih.govmedchemexpress.com
| Target Process | Interacting Proteins/Enzymes | Predicted Effect of Diethyl Phosphate |
|---|---|---|
| Biosynthesis | Thyroid Peroxidase (TPO) and related enzymes | Interference with hormone production |
| Transport | Thyroid hormone transport proteins | Disruption of hormone distribution |
| Signaling | Thyroid hormone receptors | Alteration of cellular signaling |
| Metabolism | Metabolic enzymes | Interference with hormone regulation |
By interacting with these key components, diethyl phosphate is predicted to interfere with the normal production and signal regulation of thyroid hormones. nih.gov Organophosphorus compounds containing phosphate substructures, such as diethyl phosphate, are considered to possess active substructures that could contribute to the inhibition of crucial enzymes like TPO. nih.gov These in silico findings highlight a potential mechanism by which exposure to metabolites of organophosphorus pesticides could disrupt thyroid function. nih.gov
Diethyl Phosphate as a Metabolite in Biological Systems
Diethyl phosphate is a primary metabolite of numerous organophosphorus (OP) pesticides. nih.govnih.gov It is estimated that approximately 75% of all registered OP pesticides can be metabolized in the body into dialkyl phosphates (DAPs), with diethyl phosphate being a frequently detected example. nih.gov
The metabolic conversion of parent OP compounds to diethyl phosphate occurs primarily after ingestion, with absorption and metabolism taking place in the gastrointestinal tract. nih.gov This biotransformation is carried out by several enzymes. nih.govwikipedia.orgwjbphs.com
The general process of xenobiotic metabolism, which applies to OP pesticides, typically involves two phases:
Phase I Reactions: These reactions introduce or expose polar functional groups on the xenobiotic molecule through oxidation, reduction, or hydrolysis. Key enzymes in this phase include cytochrome P450 isoforms and carboxylesterases. nih.govwikipedia.orgwjbphs.com
Phase II Reactions: In this phase, the modified xenobiotic is conjugated with an endogenous molecule, such as glucuronic acid or glutathione, to increase its water solubility and facilitate its excretion from the body. wikipedia.orgwjbphs.com
The formation of diethyl phosphate from a parent organophosphate pesticide is a result of these metabolic degradation pathways, specifically through the hydrolytic cleavage of the ester bond by enzymes like paraoxonase-1. nih.gov
Diethyl phosphate is widely recognized as a human xenobiotic metabolite. nih.govresearchgate.net The term "xenobiotic" refers to a chemical substance found within an organism that is not naturally produced or expected to be present within the organism. wikipedia.org Since diethyl phosphate is formed in the body from the biotransformation of foreign compounds, specifically synthetic organophosphorus pesticides, it fits this definition. nih.govnih.govwjbphs.com
The presence of diethyl phosphate in human biological samples, particularly urine, serves as a reliable and frequently used biomarker for assessing exposure to a broad range of organophosphorus pesticides. nih.govnih.gov Its identification in humans confirms the metabolic processing of these environmental contaminants within the body. nih.gov As a member of the dialkyl phosphate class of organic compounds, diethyl phosphate has been detected in various living organisms, from bacteria to humans, underscoring its role as a common metabolite of widely used pesticides. hmdb.ca
Association with Intestinal Microbiota Modulation in Research Models
Recent research has explored the effects of diethyl phosphate (DEP), a common metabolite of organophosphorus pesticides, on the gut microbiome. In a study involving adult male rats, chronic exposure to DEP was found to affect the composition of the intestinal microbiota. mdpi.com The gut is considered a likely site of influence for both organophosphorus compounds and their metabolites like DEP. mdpi.com These studies highlight the need for further risk assessment of DEP, particularly concerning its effects on the gut microbiota and the endocrine system, suggesting that using DEP as a simple proxy for its parent compounds may not be adequate for health risk assessments. mdpi.comresearchgate.net
Diethyl Phosphate Derivatives as Enzyme Inhibitors
Design and Evaluation of Potential Antimycobacterial Agents
In the search for new therapeutic agents against tuberculosis, researchers have synthesized and evaluated derivatives of diethyl phosphate. A series of salicylanilide diethyl phosphates have been developed as potential antimycobacterial agents, demonstrating activity in the micromolar range against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis (Mtb). nih.gov Following this, a new series of 27 O,O-diethyl O-[2-(phenylcarbamoyl)phenyl] phosphorothioates (salicylanilide diethyl thiophosphates) were synthesized to explore if increased lipophilicity could improve antimycobacterial activity. mdpi.com
These compounds were tested in vitro against several mycobacterial strains, including M. tuberculosis H37Rv, Mycobacterium avium, and Mycobacterium kansasii. mdpi.comnih.gov The research confirmed that these derivatives exhibit significant antimycobacterial properties.
Inhibition of Mycobacterial Enzymes (e.g., L-alanine Dehydrogenase, Methionine Aminopeptidase)
To understand the mechanism of action of these antimycobacterial agents, studies have focused on their ability to inhibit specific mycobacterial enzymes essential for the pathogen's survival, particularly in its non-growing persistent state. nih.gov
L-alanine Dehydrogenase (AlaDH): Salicylanilide diethyl phosphates have been identified as significant inhibitors of M. tuberculosis L-alanine dehydrogenase (MtAlaDH). nih.govnih.gov This enzyme is crucial for the bacterium, and its inhibition is a promising strategy for new drug development. plos.orgescholarship.org The most potent inhibitor identified was 5-chloro-2-[(3-chlorophenyl)carbamoyl]phenyl diethyl phosphate, which exhibited a half-maximal inhibitory concentration (IC50) of 4.96 µM. nih.govnih.gov
Methionine Aminopeptidase (MetAP): Other research has shown that salicylanilide derivatives can act as moderate inhibitors of mycobacterial Methionine Aminopeptidase (MetAP). nih.gov While the diethyl phosphate derivatives themselves were primarily investigated against other enzymes, the broader class of salicylanilides, from which they are derived, has demonstrated this inhibitory activity. nih.govnih.gov Specifically, 4-Bromo-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl pyrazine-2-carboxylate was found to be the most potent inhibitor of mycobacterial MetAP in its class. nih.gov
Below is a table summarizing the inhibitory activity of selected diethyl phosphate derivatives against key mycobacterial enzymes.
| Compound | Target Enzyme | Activity Measurement | Result |
| 5-chloro-2-[(3-chlorophenyl)carbamoyl]phenyl diethyl phosphate | MtAlaDH | IC50 | 4.96 µM nih.govnih.gov |
| O-{4-bromo-2-[(3,4-dichlorophenyl)carbamoyl]phenyl} O,O-diethyl phosphorothioate | M. tuberculosis | MIC | 4 µM mdpi.comnih.gov |
| O-(5-chloro-2-{[4-(trifluoromethyl)phenyl]carbamoyl}-phenyl) O,O-diethyl phosphorothioate | M. kansasii | MIC | from 16 µM mdpi.comnih.gov |
Structure-Activity Relationship Studies for Enzyme Inhibition
Structure-activity relationship (SAR) studies have been crucial in understanding how the chemical structure of diethyl phosphate derivatives influences their enzyme inhibitory activity. Through molecular docking studies, researchers have investigated the interactions between salicylanilide diethyl phosphates and the active site of MtAlaDH. nih.gov
The MtAlaDH enzyme subunit has two main domains: a substrate-binding domain and an NAD+/NADH binding domain. The active site is located in the cleft between these two domains. nih.gov Docking studies revealed that the most active inhibitors fit into this active site, forming hydrophobic interactions and hydrogen bonds with key amino acid residues. researchgate.net For example, derivatives with a trifluoromethyl group were observed pointing into a hydrophobic cavity composed of residues Leu130, Ala137, and Ile267, contributing to their inhibitory effect. researchgate.net The synthesis and testing of a series of 27 different salicylanilide diethyl thiophosphates, each with unique substitutions on the phenyl rings, allowed for a systematic evaluation of how different chemical groups affect antimycobacterial potency. mdpi.comnih.gov This analysis helps in the rational design of more potent and specific inhibitors.
Activation of Paraoxonase 1 (PON1) by Diethyl p-Nitrophenyl Phosphate Derivatives
Paraoxonase 1 (PON1) is an enzyme synthesized in the liver that is associated with high-density lipoprotein (HDL) and plays a role in protecting against oxidative stress. nih.gov It is known for its ability to hydrolyze and detoxify organophosphorus compounds. nih.gov Research has been conducted on the activation of PON1 by derivatives of diethyl p-nitrophenyl phosphate (paraoxon). nih.gov
A Quantitative Structure-Activity Relationship (QSAR) study investigated the link between the molecular and electronic structures of 15 diethyl p-nitrophenyl phosphate derivatives and their effect on PON1 activity. nih.gov The study analyzed various molecular descriptors to understand which properties contribute to the activation of the enzyme. nih.gov Such studies are significant as PON1 is involved in lowering the risk of developing atherosclerosis and coronary artery disease. nih.gov
Analytical Methodologies for Diethyl Phosphate in Research Matrices
Chromatographic Techniques for Detection and Quantification
Chromatography, coupled with mass spectrometry, forms the cornerstone of modern analytical methods for DEP. The choice between gas and liquid chromatography is primarily dictated by the need for derivatization and the desired sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS/MS)
Gas chromatography combined with tandem mass spectrometry (GC-MS/MS) is a powerful and widely used technique for the analysis of DEP. rsc.org Due to the low volatility of DEP, a derivatization step is essential to convert it into a more volatile and thermally stable compound suitable for GC analysis. digitaloceanspaces.comresearchgate.net This process modifies the analyte's functional groups, enabling its separation and detection. researchgate.net
The derivatized DEP is then introduced into the GC system, where it is separated from other components in the sample matrix based on its boiling point and interaction with the stationary phase of the capillary column, such as an RTx®-5MS column. nih.gov Following separation, the analyte enters the mass spectrometer, which serves as a highly selective and sensitive detector. In tandem mass spectrometry (MS/MS), specific ions of the derivatized DEP are selected and fragmented to produce a unique fragmentation pattern, which significantly enhances the selectivity and reduces matrix interference, allowing for reliable quantification at low levels. rsc.org The selected ion monitoring (SIM) mode is often employed to enhance sensitivity by monitoring only specific ions characteristic of the target analyte. nih.govnih.gov
Research has demonstrated the effectiveness of GC-MS and GC-MS/MS for measuring DEP and other dialkylphosphate (DAP) metabolites in biological samples like urine and hair. nih.govresearchgate.net The limits of quantification (LOQ) for DEP using GC-MS have been reported in the range of 0.25 ng/mL to 2.5 ng/mL in urine. nih.gov More sensitive GC-MS/MS methods can achieve detection limits as low as 0.1 µg/L for DEP in urine. rsc.org
| Parameter | Reported Value | Matrix | Reference |
|---|---|---|---|
| Limit of Detection (LOD) | 0.1 µg/L | Urine | rsc.org |
| Limit of Quantification (LOQ) | 0.25 - 2.5 ng/mL | Urine | nih.gov |
| Limit of Quantification (LOQ) | 5.5 pg/mg | Hair | researchgate.net |
| Relative Standard Deviation (RSD) | 4–14% | Urine | rsc.org |
| Relative Recovery | 92-103% | Urine | nih.gov |
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-QqQ-MS/MS)
Ultra-High Performance Liquid Chromatography coupled with a triple quadrupole tandem mass spectrometer (UHPLC-QqQ-MS/MS) represents a significant advancement for the analysis of polar compounds like DEP. A key advantage of this technique is its ability to analyze highly polar and non-volatile analytes in their native form, often eliminating the need for the time-consuming derivatization step required for GC-MS. nih.govnih.gov
In this method, the sample extract is injected into the UHPLC system, which uses columns with smaller particle sizes to achieve higher resolution and faster separations compared to conventional HPLC. sielc.com The separated analytes then flow into the tandem mass spectrometer. Similar to GC-MS/MS, the UHPLC-MS/MS system provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for DEP.
A study utilizing Ultrafast Liquid Chromatography with tandem mass spectrometry (UFLC–MS/MS), a variant of UHPLC-MS/MS, for the detection of six DAP metabolites, including DEP, in human urine demonstrated excellent performance. nih.govnih.gov The method showed high recovery rates, good precision, and very low detection limits. nih.govnih.gov The sensitivity and selectivity of this approach make it highly suitable for biomonitoring studies assessing exposure to organophosphate pesticides. nih.gov
| Parameter | Reported Value for DEP |
|---|---|
| Limit of Detection (LOD) | 0.0201 ng/mL |
| Limit of Quantification (LOQ) | 0.0609 ng/mL |
| Recovery Rate | 93% - 102% |
| Repeatability (RSD) | 0.62% - 5.46% |
| Reproducibility (RSD) | 0.80% - 11.33% |
Sample Preparation and Extraction Protocols
Effective sample preparation is a critical step to isolate DEP from complex research matrices, remove interferences, and concentrate the analyte before chromatographic analysis. The choice of extraction protocol depends on the polarity of the target compound and the nature of the sample matrix.
Solid Phase Microextraction (SPME)
Solid Phase Microextraction (SPME) is a solvent-free sample preparation technique that involves the use of a coated fiber to extract analytes from a sample. The fiber, which is coated with a specific stationary phase, is exposed to the sample (either directly immersed or in the headspace above the sample), and analytes partition from the sample matrix onto the fiber coating. mdpi.com After extraction, the fiber is transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed for analysis. While SPME is highly effective for non-polar compounds, its application for highly polar analytes like DEP can be more complex. researchgate.net More specialized techniques, such as molecularly imprinted solid phase extraction (MISPE), have been developed for similar polar organophosphate metabolites, demonstrating the potential for selective solid-phase extraction. nih.govresearchgate.net
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction (LLE) is a conventional and robust method for extracting polar compounds like DEP from aqueous matrices such as urine. researchgate.net This technique operates on the principle of partitioning an analyte between two immiscible liquid phases. youtube.com Typically, an organic solvent (e.g., a mixture of acetonitrile and cyclohexane) is added to the aqueous sample. researchgate.net The mixture is agitated to facilitate the transfer of the analyte from the aqueous phase to the organic phase. After separation of the two layers, the organic phase containing the analyte is collected, concentrated, and prepared for analysis. youtube.com
A comparative study on extraction methods for DAP metabolites in urine found LLE to be the most effective method when compared to QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and lyophilization. nih.govnih.gov LLE demonstrated superior performance due to its high recovery rate, ease of handling, reduced sample volume requirement, and short extraction time. nih.govnih.gov
Derivatization Techniques (e.g., Pentafluorobenzyl Esters)
Derivatization is a chemical modification process required to analyze non-volatile and polar compounds like DEP by gas chromatography. digitaloceanspaces.comnih.gov The process converts the analyte into a less polar, more volatile, and more thermally stable derivative. researchgate.net
A widely used derivatizing agent for DEP and other dialkyl phosphates is pentafluorobenzyl bromide (PFB-Br). nih.govebi.ac.ukresearchgate.net In this reaction, the acidic DEP is alkylated with PFB-Br, often in the presence of a phase transfer catalyst, to form its pentafluorobenzyl (PFB) ester. nih.govoup.com This derivative possesses several advantageous properties: it is volatile and thermally stable for GC analysis, and the pentafluorobenzyl group is strongly electron-capturing, which significantly enhances detection sensitivity when using an electron capture detector (ECD) or negative chemical ionization mass spectrometry. nih.gov The resulting PFB esters are then typically extracted into an organic solvent before being injected into the GC-MS system. nih.govoup.com This derivatization strategy has been successfully applied to the analysis of DEP in various matrices, including feces and urine. rsc.orgnih.gov
Method Validation and Performance Parameters
The validation of analytical methodologies is crucial for ensuring the reliability and accuracy of results in the quantification of diethyl phosphate. Key performance parameters, including limits of quantification and detection, recovery rates, precision, and linearity, are established through rigorous testing across various matrices.
Limits of Quantification (LOQ) and Detection (LOD)
The Limit of Detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. These parameters are fundamental for assessing the sensitivity of an analytical method. For dialkyl phosphates (DAPs), including diethyl phosphate (DEP), these limits have been established in a variety of biological samples using techniques such as gas chromatography (GC) and ultra-fast liquid chromatography-tandem mass spectrometry (UFLC–MS/MS).
In a method developed for analyzing DAPs in blood, the LODs and LOQs were reported to be in the range of 1.00-10.0 µg/L and 3.00-30.0 µg/L, respectively researchgate.net. Another sensitive UFLC–MS/MS method demonstrated even lower limits, with LODs ranging from 0.0201 to 0.0697 ng/mL and LOQs from 0.0609 to 0.2112 ng/mL researchgate.net. For specific biological fluids, methods using GC with a flame photometric detector (GC-FPD) or mass spectrometry (GC-MS) have established LODs for DEP in urine as low as 0.10 ng/mL and LOQs of 0.25 ng/mL researchgate.net. In plasma, the detection limit for diethyl phosphate has been noted at 50 ng/ml researchgate.net.
For pharmaceutical substances, a gas chromatography-mass spectrometry (GC-MS) method was validated to determine the content of the related compound, diethyl phosphite (B83602), in Foscarnet Sodium. The LOQ for this impurity was established at 0.025 ppm journaljpri.com.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Diethyl Phosphate and Related Compounds in Various Matrices
| Analyte Group | Compound | Matrix | Method | LOD | LOQ |
|---|---|---|---|---|---|
| Dialkyl Phosphates | Diethyl Phosphate (DEP) | Urine | GC-FPD / GC-MS | 0.10 ng/mL | 0.25 ng/mL |
| Dialkyl Phosphates | Diethyl Phosphate (DEP) | Blood | Not Specified | 1.00-10.0 µg/L | 3.00-30.0 µg/L |
| Dialkyl Phosphates | Diethyl Phosphate (DEP) | General | UFLC-MS/MS | 0.0201-0.0697 ng/mL | 0.0609-0.2112 ng/mL |
| Dialkyl Phosphates | Diethyl Phosphate (DEP) | Plasma | GC with Phosphorus Selective Detector | - | 50 ng/mL |
| Phosphite Impurity | Diethyl Phosphite | Foscarnet Sodium | GC-MS | - | 0.025 ppm |
Recovery Rates and Precision Studies
Recovery studies are essential for evaluating the accuracy of an analytical method by determining the proportion of the analyte retrieved from the sample matrix during the entire analytical process. Precision, typically expressed as the relative standard deviation (%RSD), measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.
The recovery of diethyl phosphate can be significantly influenced by the sample matrix and the analyte's concentration. For instance, in the analysis of faecal samples, the recovery rate for O,O-diethyl phosphate was found to be between 47% and 62% nih.gov. In plasma, recovery was observed to be concentration-dependent, with rates of 31±5% at concentrations below 0.5 µg/ml, 51±12% at 0.7 to 1.7 µg/ml, and 97±3% at concentrations of 2 µg/ml or higher researchgate.net.
Methods developed for urine samples have demonstrated high recovery rates, with different techniques reporting ranges of 92-103% and 94-119%, both with a precision of less than 20% RSD researchgate.net. A liquid-liquid extraction method coupled with UFLC-MS/MS analysis showed excellent performance with recoveries between 93% and 102% and high precision, with repeatability RSD between 0.62% and 5.46% researchgate.net. In meconium, the mean percentile recovery for DEP was determined to be 65.2% researchgate.net.
In the context of pharmaceutical analysis, the validated GC-MS method for diethyl phosphite in Foscarnet Sodium demonstrated excellent accuracy, with percentage recovery values ranging from 100.7% to 116.7%. The precision of this method was also confirmed, with %RSD values being less than 15.0% for all tested concentrations journaljpri.comjournaljpri.comresearchgate.net.
Table 2: Recovery Rates and Precision for Diethyl Phosphate in Different Research Matrices
| Analyte | Matrix | Recovery Rate | Precision (%RSD) |
|---|---|---|---|
| O,O-diethyl phosphate | Faecal Samples | 47-62% | Not Specified |
| Diethyl phosphate | Plasma | 31-97% (Concentration-dependent) | Not Specified |
| Diethyl phosphate | Urine | 92-119% | <20% |
| Diethyl phosphate | Urine | 93-102% | 0.62-5.46% |
| Diethyl phosphate | Blood | >65.6% | <9.4% |
| Diethyl phosphate | Meconium | 65.2% (mean) | Not Specified |
| Diethyl phosphite | Foscarnet Sodium | 100.7-116.7% | <15.0% |
Linearity and Correlation Coefficient Analysis
Linearity demonstrates the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. This relationship is typically evaluated by analyzing a series of standards and is quantified by the correlation coefficient (R or R²), where a value close to 1 indicates a strong linear relationship.
For the quantification of diethyl phosphite in Foscarnet Sodium, a GC-MS method was shown to be linear over a concentration range of 0.025 µg/mL to 0.120 µg/mL journaljpri.comjournaljpri.comresearchgate.net. The analysis of the calibration curve generated within this range yielded a correlation coefficient (R²) value of 0.997, confirming the excellent linearity of the method journaljpri.comjournaljpri.comresearchgate.net.
Similarly, a method for the analysis of dialkyl phosphates in blood reported that the calibration curves were linear, with a squared correlation coefficient (R²) of ≥ 0.996 researchgate.net. This high degree of linearity ensures that the method can provide accurate quantitative results over the specified concentration range.
Table 3: Linearity Parameters for Diethyl Phosphate and Related Compounds
| Analyte Group | Compound | Matrix/Application | Linearity Range | Correlation Coefficient (R²) |
|---|---|---|---|---|
| Phosphite Impurity | Diethyl Phosphite | Foscarnet Sodium | 0.025-0.120 µg/mL | 0.997 |
| Dialkyl Phosphates | Diethyl Phosphate (DEP) | Blood | Not Specified | ≥ 0.996 |
Application in Diverse Research Samples
Validated analytical methods for diethyl phosphate are applied to a wide array of research samples, from biological matrices that serve as biomarkers of exposure to pharmaceutical substances where it may be present as an impurity.
Analysis in Biological Samples (e.g., Urine, Hair, Faecal Samples, Meconium, Amniotic Fluid)
The quantification of diethyl phosphate (DEP) and other dialkyl phosphate (DAP) metabolites in human biological samples is a critical tool for assessing exposure to organophosphate pesticides. These metabolites can be detected in various matrices, each providing a different window of exposure.
Urine: As a primary route of excretion, urine is the most commonly used matrix for biomonitoring organophosphate exposure. Studies have reported detected concentrations of DAPs ranging from 18 to 830 ppb in the general population and from 29 to 1370 ppb in occupationally exposed groups researchgate.netresearchgate.net.
Amniotic Fluid and Meconium: To assess prenatal exposure, researchers analyze matrices such as amniotic fluid and meconium. DAPs have been detected in amniotic fluid at levels of 0.3-2.8 ppb researchgate.netresearchgate.net. Meconium, which accumulates during the second and third trimesters, can provide a longer-term record of fetal exposure. DAP concentrations in meconium have been found to range from 0.5 to 16,000 ppb researchgate.netresearchgate.net. A study specifically measuring DEP in meconium reported a mean concentration of 11.46 ng/g researchgate.net.
Faecal and Plasma Samples: Analytical methods have also been developed for faecal and blood plasma samples. A method for determining O,O-diethyl phosphate in rabbit faecal samples has been described nih.gov. Furthermore, methods for the determination of dialkylphosphorus metabolites in human blood have been established researchgate.net.
Table 4: Reported Concentration Ranges of Dialkyl Phosphates (including DEP) in Human Biological Samples
| Matrix | Population | Concentration Range |
|---|---|---|
| Urine | General Population | 18 - 830 ppb |
| Urine | Exposed Populations | 29 - 1370 ppb |
| Amniotic Fluid | Not Specified | 0.3 - 2.8 ppb |
| Meconium | Not Specified | 0.5 - 16,000 ppb |
| Meconium (DEP specific) | Not Specified | 11.46 ng/g (mean) |
Quantification of Diethyl Phosphite Content in Pharmaceutical Substances (e.g., Foscarnet Sodium)
The control of impurities is a critical aspect of pharmaceutical quality control. Diethyl phosphite is a potential genotoxic impurity in the synthesis of Foscarnet Sodium, an antiviral medication. A specific and sensitive gas chromatography-mass spectrometry (GC-MS) method has been developed and validated for its estimation in the Foscarnet Sodium drug substance journaljpri.comjournaljpri.comresearchgate.net.
The validation, conducted according to International Conference on Harmonization (ICH) guidelines, confirmed the method's suitability for its intended purpose journaljpri.comjournaljpri.comresearchgate.net. The key performance characteristics demonstrated that the method is simple, rapid, selective, and reproducible journaljpri.comjournaljpri.comresearchgate.net. The established linearity range was 0.025-0.120 µg/ml with a correlation coefficient of 0.997 journaljpri.comjournaljpri.comresearchgate.net. Precision studies showed %RSD values below 15.0%, and the recovery of diethyl phosphite was excellent, ranging from 100.7% to 116.7% journaljpri.comjournaljpri.comresearchgate.net. This validated method is successfully used for the quantitative analysis of diethyl phosphite content in commercial Foscarnet Sodium, ensuring the final product is within the specified limit of less than 0.12 ppm journaljpri.comjournaljpri.com.
Environmental Fate and Transformation Mechanisms of Diethyl Phosphate
Hydrolytic Degradation Pathways and Kinetics
Hydrolytic degradation is a primary abiotic pathway for the transformation of diethyl phosphate (B84403) in the environment. This process involves the cleavage of the phosphate ester bonds by reaction with water. The stability of these bonds is highly dependent on environmental conditions, particularly pH.
Pathways: The hydrolysis of dialkyl phosphates like DEP can occur through two main pathways: cleavage of the Carbon-Oxygen (C-O) bond or cleavage of the Phosphorus-Oxygen (P-O) bond. In neutral conditions, hydrolysis of the neutral form of the ester proceeds predominantly via cleavage of the C-O bond (70-80%), with P-O bond cleavage being a minor pathway (20-30%). ttu.ee However, under acidic conditions, C-O bond cleavage becomes even more dominant (up to 90%). ttu.ee The ultimate products of complete hydrolysis are ethanol (B145695) and inorganic phosphate.
Kinetics: The rate of hydrolysis for dialkyl phosphates is significantly influenced by pH. The monoanionic form of diethyl phosphate, which is the dominant species across a wide environmental pH range, is extremely resistant to hydrolysis. ttu.eeacs.org The hydrolysis rate constant as a function of pH does not show a maximum, indicating the slow reaction of the monoanion. ttu.ee
Compared to phosphate triesters, which hydrolyze relatively quickly, and monoesters, which have a complex pH-rate profile, diesters like DEP are the most stable in neutral conditions. acs.orgsamipubco.com The hydrolysis of simple dialkyl phosphate anions in neutral water at 25°C is exceptionally slow, with estimated half-lives on the order of tens of millions of years, indicating that uncatalyzed hydrolysis is not a significant degradation pathway under typical environmental conditions. researchgate.netnih.gov The rate is significantly accelerated under strongly acidic or alkaline conditions, though data specific to DEP is limited. For comparison, the hydrolysis of the related compound diphenyl phosphate is also extremely slow under neutral and alkaline conditions. epa.gov
Table 1: Hydrolysis Data for Diethyl Phosphate and Related Compounds Note: Specific experimental kinetic data for diethyl phosphate is scarce in the literature. The data below is for related dialkyl phosphates to provide context.
| Compound | Condition | Rate Constant (k) | Estimated Half-Life (t½) | Reference |
|---|---|---|---|---|
| Dimethyl Phosphate (Anion) | Neutral, 25°C (P-O cleavage) | ~1 x 10-15 s-1 (upper limit) | >22 million years | nih.gov |
| Dineopentyl Phosphate (Anion) | Neutral, 25°C (P-O cleavage) | 7 x 10-16 s-1 (extrapolated) | ~31 million years | researchgate.net |
| Diphenyl Phosphate | pH 7.47, 100°C | 6 x 10-9 s-1 | ~3.7 years | epa.gov |
Biotransformation Processes in Environmental Media (e.g., Biodegradation)
While abiotic hydrolysis of diethyl phosphate is slow, biotransformation, particularly microbial degradation, is a much more significant process for its removal from the environment. nih.govresearchgate.net As a common metabolite of many widely used organophosphate pesticides, numerous microorganisms in soil and water have evolved pathways to utilize such compounds as a source of phosphorus or carbon. fishersci.comhpc-j.co.jpresearchgate.net
Biodegradation Pathways: The primary pathway for the microbial degradation of organophosphates is through enzymatic hydrolysis. epa.gov Enzymes such as phosphodiesterases and organophosphate hydrolases catalyze the cleavage of the P-O ester bonds, which is considered the most critical step in detoxification. epa.gov The degradation of a similar compound, sodium O,O-diethyl dithiophosphate (B1263838), by bacterial strains including Aeromonas, Pseudomonas, Flavobacterium, and Bacillus was shown to be initiated by an acid phosphodiesterase, leading to the formation of ethanol and orthophosphate. samipubco.com It is highly probable that diethyl phosphate is degraded via a similar pathway, where enzymes cleave the two ethyl groups sequentially or simultaneously to release ethanol and inorganic phosphate, which can then be assimilated by the microorganisms.
Transport and Distribution Mechanisms in Environmental Compartments (e.g., Soil, Water)
The transport and distribution of diethyl phosphate in the environment are primarily governed by its physical and chemical properties, namely its high water solubility and its interaction with soil and sediment particles.
Mobility in Soil and Water: Diethyl phosphate is soluble in water. fishersci.com This property suggests that it has the potential to be highly mobile in the soil column and can be readily transported with soil water via leaching or carried into surface waters through runoff. researchgate.net The mobility of organophosphates and their metabolites in soil is largely controlled by their sorption to soil particles. pops.int
Sorption Mechanisms: The primary mechanism for the retention of organic compounds in soil is sorption to soil organic carbon. metu.edu.tr This relationship is quantified by the organic carbon-water (B12546825) partition coefficient (Koc). A low Koc value indicates weak sorption and high mobility, whereas a high Koc value signifies strong sorption and low mobility. pops.int While specific, experimentally determined Koc values for diethyl phosphate are not readily available, data for related organophosphates can provide context. For example, paraoxon (B1678428), a diethyl aryl phosphate, has an estimated Koc of 70 L/kg, which suggests very high mobility. nih.gov Conversely, the parent pesticide chlorpyrifos (B1668852) has a very high Koc (mean ~8,500 L/kg), indicating it is relatively immobile. pops.int As a small, polar, and water-soluble metabolite, diethyl phosphate is expected to have a low Koc value and thus be significantly more mobile than many of its parent pesticides. Its movement into groundwater could be a concern, similar to other mobile pesticide degradants. canada.ca
Table 2: Soil Sorption Coefficients (Koc) for Related Organophosphates
| Compound | Log Koc | Koc (L/kg) | Mobility Classification | Reference |
|---|---|---|---|---|
| Paraoxon | 1.85 (Est.) | 70 | Very High | nih.gov |
| Diazinon | 1.89 - 2.64 | 77 - 440 | Moderate to Low | canada.ca |
| Phorate (B1677698) | 2.35 - 3.48 | 224 - 3000 | Moderate to Slight | pic.int |
| Chlorpyrifos | 3.86 - 4.49 | 7,227 - 31,000 | Slight to Immobile | pops.intservice.gov.uk |
Modeling and Prediction of Environmental Behavior
Applicable Models: A variety of environmental fate models are used in regulatory assessments to estimate predicted environmental concentrations (PECs) in soil, groundwater, and surface water. Models such as the Pesticide Root Zone Model (PRZM) and Pesticide Leaching Model (PELMO) are frequently used to simulate the vertical movement of pesticides and their degradates through the soil profile towards groundwater. pops.int For surface water exposure, PRZM is often coupled with models like the Variable Volume Water Body Model (VVWM) . These models are complex systems that integrate chemical-specific properties with site-specific soil and climate data.
Key Input Parameters and Challenges: To accurately model the behavior of diethyl phosphate, several key input parameters are required:
Degradation Half-Lives (DT50): Aerobic soil metabolism DT50 values are crucial for predicting persistence. pops.int
Hydrolysis Rates: pH-dependent hydrolysis rates are needed, although for DEP this process is slow compared to biodegradation. researchgate.net
Sorption Coefficient (Koc): This value is critical for determining the partitioning between soil and water, which dictates mobility and leaching potential. pic.int
A significant challenge in modeling transformation products is the lack of robust, experimentally determined input data. pops.int As seen in the previous sections, specific DT50 and Koc values for diethyl phosphate are not widely published. In their absence, values are often estimated using Quantitative Structure-Property Relationship (QSPR) models or by using data from structurally similar chemicals. canada.ca Another major source of uncertainty in modeling is the accurate representation of substance transport, particularly the failure of some models to account for preferential flow paths in soil, which can lead to underestimation of leaching to groundwater. pops.int
Applications in Chemical Synthesis and Catalysis
Role in Organic Synthesis as a Reactant or Intermediate
Sodium diethyl phosphate (B84403) serves as a key reactant and intermediate in various organic transformations. Its primary role is as a nucleophilic source of the diethyl phosphate moiety, enabling the synthesis of a wide range of organophosphorus compounds.
A notable application is in nucleophilic substitution reactions. For instance, it is employed in the synthesis of benzyl (B1604629) diethyl phosphate through a reaction with benzyl chloride. This one-pot synthesis can be efficiently conducted using a solid-liquid phase transfer catalysis system, highlighting a practical method for creating valuable phosphate esters from industrial by-products. researchgate.neteurjchem.com The reaction demonstrates the utility of sodium diethyl phosphate as a poor but effective nucleophilic agent for creating new carbon-oxygen-phosphorus bonds. researchgate.net
The compound also appears as an intermediate or by-product in other synthetic pathways. In certain olefination reactions, such as the Horner-Wadsworth-Emmons reaction, a gummy precipitate of sodium diethyl phosphate can form as a by-product during the synthesis of compounds like ethyl cyclohexylideneacetate. While its formation in this context is part of the reaction work-up, it underscores its presence as a stable intermediate species in complex reaction mixtures. Furthermore, processes have been developed to convert sodium diethyl phosphate, often found in organophosphorus wastewater from industrial syntheses (e.g., Vitamin A production), into valuable chemicals like triethyl phosphate, showcasing its role as a recyclable intermediate. google.com
Catalytic Properties of Diethyl Phosphate and its Derivatives
Organic phosphates, including derivatives of diethyl phosphate, are recognized for their role in catalysis, contributing to key organic transformations such as condensation and epoxidation reactions.
While simple phosphates can act as catalysts, derivatives of diethyl phosphate have been specifically studied in hydrolysis-condensation reactions. For example, diethylphosphato-ethyltriethoxysilane is a precursor in the synthesis of organic-inorganic talc-like hybrids. In this process, the hydrolysis and condensation rates are influenced by catalysts such as magnesium nitrate and the concentration of sodium hydroxide (B78521). acs.org Porous metal phosphates, a broader class of phosphorus-containing materials, have also been developed as effective heterogeneous catalysts for Knoevenagel condensation reactions, which are vital for forming new carbon-carbon bonds in the synthesis of fine chemicals. mdpi.com Natural phosphates have also been employed as heterogeneous catalysts for Claisen-Schmidt condensation reactions. researchgate.net
The catalytic activity of organic phosphates extends to epoxidation reactions. Epoxidation is a critical industrial process for converting unsaturated compounds into epoxides, which are versatile intermediates in chemical manufacturing. mdpi.commdpi.com While the direct catalytic role of sodium diethyl phosphate in these reactions is not extensively detailed, its derivatives and the broader class of organophosphorus compounds are implicated in such catalytic processes. It is important to distinguish these from reactions where an organophosphorus compound is a reactant for the ring-opening of a pre-formed epoxide, a reaction often catalyzed by other agents like Lewis acids. researchgate.net
In the field of transition-metal-catalyzed cross-coupling reactions, diethyl phosphate (typically used in its protonated form, diethyl phosphite) plays a crucial role, primarily as a phosphorus nucleophile rather than a direct catalyst. These reactions are fundamental to modern synthetic chemistry for forming carbon-phosphorus (C–P) bonds. nih.govrsc.org
Palladium-catalyzed reactions, such as the Hirao reaction, effectively couple aryl halides with diethyl phosphite (B83602) to synthesize aryl phosphonates. researchgate.netresearchgate.net In these processes, a palladium complex, often supported by phosphine ligands, serves as the active catalyst that facilitates the oxidative addition, transmetalation, and reductive elimination steps. nih.govorganic-chemistry.org The diethyl phosphite acts as the source of phosphorus, coupling with the aryl halide to form the desired product. researchgate.netresearchgate.net This methodology is valued for its efficiency in constructing the C–P bonds that are central to many functional molecules, including ligands and pharmaceutical intermediates. nih.gov
Use in Solvent Extraction Processes
Organophosphorus compounds, including phosphates like diethyl phosphate and its derivatives, are widely used as extractants in solvent extraction processes. This technique is crucial for the separation and purification of metals, particularly in hydrometallurgy and for the recovery of rare-earth elements (REEs). mdpi.comresearchgate.net
The effectiveness of organophosphorus extractants is determined by their molecular structure and the basicity of the phosphoryl (P=O) group, which coordinates with metal ions. kuleuven.benih.gov The general order of extraction efficiency based on the extractant type is: Phosphine oxide > Phosphinate > Phosphonate (B1237965) > Phosphate kuleuven.be
This trend correlates with the basicity of the P=O group; phosphates like tri-n-butyl phosphate (TBP) are less basic and generally less powerful extractants than phosphine oxides but are still vital in specific applications. kuleuven.be These neutral organophosphorus compounds act as solvating agents, extracting metal cations by coordinating to them. kuleuven.be Diethyl phosphate derivatives are part of the broader class of phosphate extractants used in these systems for separating valuable metals from aqueous solutions. researchgate.netkuleuven.benih.gov The choice of extractant can be tailored to selectively recover specific metals from complex mixtures. mdpi.com
Table 1: Comparison of Organophosphorus Extractant Classes
| Extractant Class | General Structure | Relative Basicity/Extraction Efficiency | Example |
|---|---|---|---|
| Phosphine Oxide | R3P=O | Highest | Tri-n-octylphosphine oxide (TOPO) |
| Phosphinate | R2(RO)P=O | High | Cyanex® 272 |
| Phosphonate | R(RO)2P=O | Medium | PC-88A |
| Phosphate | (RO)3P=O | Lower | Tri-n-butyl phosphate (TBP) |
Q & A
Basic Research Questions
Q. What are the optimal synthesis routes for sodium diethyl phosphate, and how can purity be maximized during crystallization?
- Methodological Answer : Sodium diethyl phosphate is typically synthesized via phosphorylation of diethyl alcohol using phosphorus oxychloride, followed by neutralization with sodium hydroxide. To maximize purity, solvent selection (e.g., ethanol or acetone) and controlled crystallization temperatures (45–60°C) are critical. Post-synthesis purification via recrystallization or column chromatography, coupled with analytical validation (e.g., HPLC purity >99% or ³¹P NMR integration), ensures minimal impurities.
Q. Which spectroscopic techniques are most effective for characterizing sodium diethyl phosphate, and how should conflicting data between NMR and IR spectra be resolved?
- Methodological Answer : ³¹P NMR is the gold standard for confirming phosphate structure (typical δ = 0.9–1.5 ppm). IR spectroscopy validates P=O (1250–1300 cm⁻¹) and P-O-C (1050–1100 cm⁻¹) bonds. Discrepancies in peak assignments may arise from hydration states or solvent interactions. Cross-validate with elemental analysis and mass spectrometry, and ensure anhydrous conditions during sample preparation.
Q. How does pH influence the stability of sodium diethyl phosphate in aqueous solutions, and what experimental setups are recommended for long-term stability studies?
- Methodological Answer : Stability decreases in acidic (pH < 4) or alkaline (pH > 9) conditions due to hydrolysis. Use buffered solutions (e.g., phosphate buffer pH 6–8) and conduct accelerated stability testing at 40°C/75% RH for 6 months. Monitor degradation via HPLC-UV (λ = 210 nm) or ion chromatography.
Advanced Research Questions
Q. What computational modeling approaches are suitable for predicting the reactivity of sodium diethyl phosphate in nucleophilic environments?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states during nucleophilic attack. Molecular dynamics (MD) simulations in explicit solvent (e.g., water) predict solvation effects. Validate with kinetic studies using stopped-flow spectrophotometry to measure reaction rates.
Q. How can isotopic labeling (e.g., ³¹P or ²H) be utilized to trace the metabolic pathways of sodium diethyl phosphate in in vitro models?
- Methodological Answer : Synthesize ³¹P-labeled sodium diethyl phosphate via H₃³¹PO₄ starting material. In cell cultures, track metabolites using LC-MS/MS with selective ion monitoring (SIM). For in vivo tracing, employ ²H-labeled ethyl groups and analyze tissue extracts via high-resolution mass spectrometry.
Q. What strategies address contradictions in cytotoxicity data between 2D cell monolayers and 3D organoid models when testing sodium diethyl phosphate?
- Methodological Answer : Discrepancies often stem from differential diffusion rates and metabolic activity. Use 3D spheroids with hypoxia-mimicking conditions (e.g., 1% O₂) and compare IC₅₀ values across models. Integrate microfluidic systems to simulate physiological shear stress and nutrient gradients.
Methodological Notes
- Contradiction Resolution : For conflicting spectroscopic data, replicate experiments under standardized conditions (e.g., dry solvents, inert atmosphere) and use multi-technique validation (e.g., XRD for crystal structure).
- Advanced Design : In metabolic studies, combine isotopic labeling with CRISPR-Cas9 knockout models to isolate specific enzymatic pathways (e.g., phosphatase activity).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
